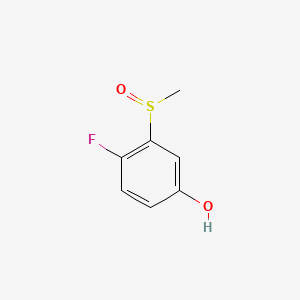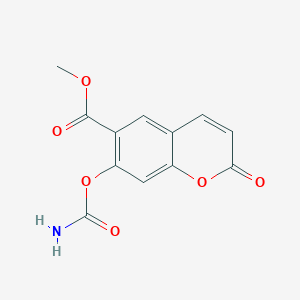
Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is a chemical compound with the molecular formula C12H9NO6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication. The compound also modulates various signaling pathways, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-hydroxy-2-oxo-chromene-6-carboxylate
- Methyl 7-methoxy-2-oxo-chromene-6-carboxylate
- Methyl 7-ethoxy-2-oxo-chromene-6-carboxylate
Uniqueness
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is unique due to its carbamoyloxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Propriétés
Numéro CAS |
60432-40-8 |
|---|---|
Formule moléculaire |
C12H9NO6 |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
methyl 7-carbamoyloxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-17-11(15)7-4-6-2-3-10(14)18-8(6)5-9(7)19-12(13)16/h2-5H,1H3,(H2,13,16) |
Clé InChI |
GAYYJCHFHXFYMN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


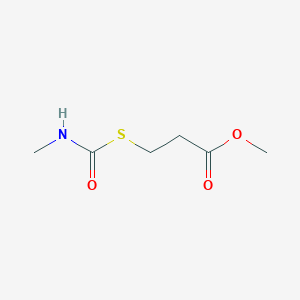
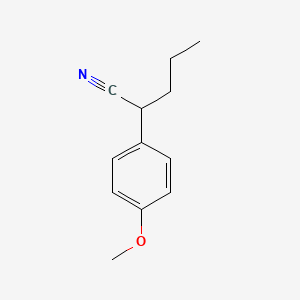
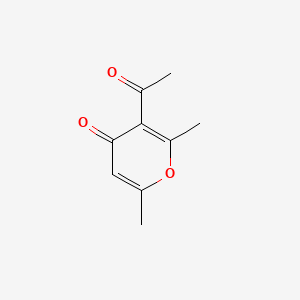
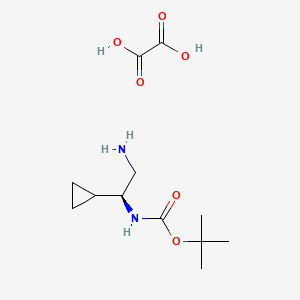
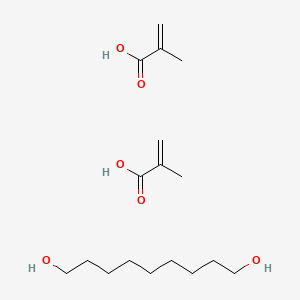


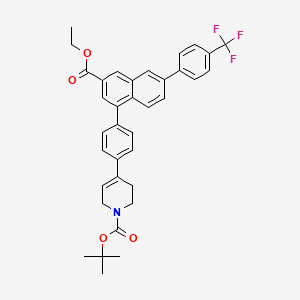
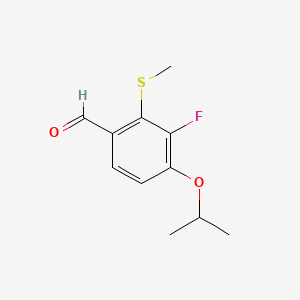
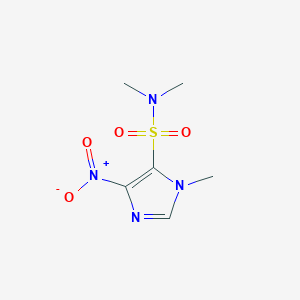

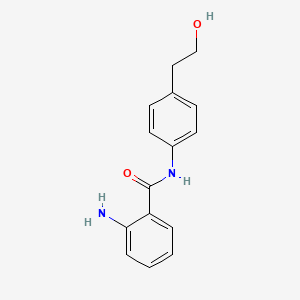
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
